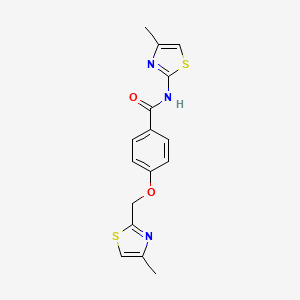

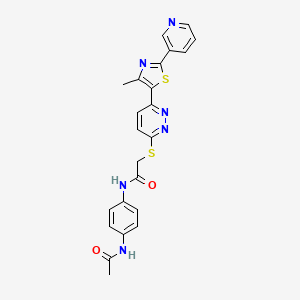

N-(4-methylthiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide, also known as MTT assay, is a widely used colorimetric assay to measure cell viability and proliferation. This assay is based on the ability of living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality, have been studied for their gelation behavior. These compounds exhibit interesting gelation properties towards ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentration. The gelation behavior is driven by multiple non-covalent interactions, including π-π interactions and S⋯O interactions, which are crucial for the gelation/non-gelation behavior of these compounds (Yadav & Ballabh, 2020).

Weinreb Amide in Synthetic Chemistry

The Weinreb amide, a related compound, has demonstrated significant synthetic utility. It serves as an acylating agent and a robust equivalent for aldehyde groups, finding extensive use in heterocyclic chemistry, total synthesis, and various industrial applications. Its utility underscores the versatility of N-(4-methylthiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide and related compounds in synthetic organic chemistry (Balasubramaniam & Aidhen, 2008).

Benzazirine to Ketenimine Rearrangement

The photodecomposition of 4-methylthiophenyl azide, a compound related in structure to N-(4-methylthiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide, showcases the spectroscopic observation of benzazirine intermediates. These intermediates rearrange to ketenimines, illustrating the potential of such compounds in studying reaction mechanisms and the influence of substituents on reaction pathways (Inui et al., 2013).

properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-10-8-22-14(17-10)7-21-13-5-3-12(4-6-13)15(20)19-16-18-11(2)9-23-16/h3-6,8-9H,7H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVCNKUAGOAVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)

![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)